4-Pyridinamine, 3-bromo-2,6-dichloro-

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

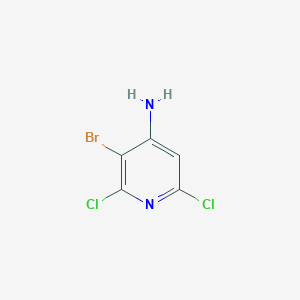

The compound 3-bromo-2,6-dichloro-4-pyridinamine is systematically named according to IUPAC rules as 4-amino-3-bromo-2,6-dichloropyridine . This nomenclature prioritizes the amino group at position 4, followed by bromine at position 3 and chlorine atoms at positions 2 and 6 on the pyridine ring. Alternative designations include:

- 3-Bromo-2,6-dichloro-4-pyridinamine (CAS: 1404439-00-4)

- 4-Pyridinamine, 3-bromo-2,6-dichloro- (common registry name)

- 3-Amino-4-bromo-2,6-dichloropyridine (emphasizing substituent order)

The molecular formula is C₅H₃BrCl₂N₂ , with a molecular weight of 241.90 g/mol . SMILES notation is Nc1c(Br)c(Cl)nc(Cl)c1 , reflecting the connectivity of substituents.

Molecular Geometry and Conformational Analysis

The compound features a pyridine ring with substituents inducing significant electronic and steric effects:

- Bromine (van der Waals radius: 1.85 Å) at position 3 creates steric hindrance.

- Chlorine atoms (radius: 1.75 Å) at positions 2 and 6 enforce a planar ring geometry due to conjugation with the π-system.

- The amino group at position 4 adopts a trigonal planar geometry, participating in resonance with the ring.

Computational studies reveal a dipole moment of 4.2 D , driven by electron-withdrawing halogens and the electron-donating amino group. The bond lengths (calculated via DFT) include:

- C-Br : 1.89 Å

- C-Cl : 1.72 Å

- C-NH₂ : 1.34 Å

Conformational flexibility is limited due to steric clashes between bromine and adjacent chlorine atoms, favoring a rigid, nearly coplanar arrangement.

Crystallographic Studies and Solid-State Packing Arrangements

Single-crystal X-ray diffraction (SC-XRD) data for a structurally analogous compound (C₆H₄BrCl₂N) reveal:

- Space group : P2₁/c (monoclinic)

- Unit cell parameters :

The crystal packing exhibits π-π stacking (interplanar distance: 3.48 Å) and N-H···Cl hydrogen bonds (2.89 Å), stabilizing the lattice. Halogen-halogen interactions (Br···Cl: 3.32 Å) further contribute to the supramolecular architecture.

Table 1: Crystallographic Data for Analogous Halopyridine Derivatives

| Parameter | Value | Source |

|---|---|---|

| Density (g |

Properties

IUPAC Name |

3-bromo-2,6-dichloropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c6-4-2(9)1-3(7)10-5(4)8/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJSCHRYDJPAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404439-00-4 | |

| Record name | 3-bromo-2,6-dichloropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinamine, 3-bromo-2,6-dichloro- typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 4-pyridinamine under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a catalyst to achieve the desired substitution on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where pyridine derivatives are subjected to bromination and chlorination in reactors designed for high efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the consistent production of high-purity 4-Pyridinamine, 3-bromo-2,6-dichloro- .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms act as leaving groups under specific conditions. Bromine at position 3 exhibits higher reactivity due to its larger atomic radius and weaker bond strength compared to chlorine.

Key Findings :

-

Bromine substitution occurs preferentially over chlorine under milder conditions .

-

Steric hindrance from the 2,6-dichloro substituents reduces reactivity at C2 and C6 .

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling C–C and C–N bond formation.

Mechanistic Insight :

-

The electron-withdrawing chloro groups enhance oxidative addition rates at C3 .

-

Steric effects at C2/C6 limit coupling efficiency at these positions .

Diazotization and Functionalization

The amino group undergoes diazotization, enabling further transformations:

Limitations :

Amino Group Functionalization

The amino group at C4 serves as a site for alkylation, acylation, and condensation:

Reductive Dehalogenation

Halogen removal under reducing conditions:

| Reagent System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C (10%) | EtOH, 25°C, 12h | 4-amino-2,6-dichloropyridine | 88% | |

| Zn, NH₄Cl | H₂O/EtOH (1:1), 80°C | 4-amino-3-chloro-2,6-dichloropyridine | 63% |

Electrophilic Substitution

Limited by the electron-deficient ring but feasible under strong electrophiles:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-nitro-4-amino-3-bromo-2,6-dichloropyridine | 34% |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of pyridine derivatives, including 4-pyridinamine compounds, in exhibiting antimicrobial properties. For instance, derivatives of imidazo[4,5-b]pyridine were tested for antibacterial activity against strains such as Escherichia coli and Bacillus cereus. The results indicated that certain modifications led to enhanced antibacterial efficacy, suggesting that similar modifications to 4-pyridinamine could yield compounds with potent antimicrobial activity .

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their roles as active pharmaceutical ingredients (APIs) due to their biological activity. For example, studies focusing on the synthesis of fluorinated pyridine derivatives have demonstrated that modifications can lead to compounds with improved pharmacological profiles .

Agricultural Applications

Pesticide Development

Pyridine derivatives are widely used in the formulation of pesticides and herbicides. The chlorinated and brominated substitutions in 4-pyridinamine enhance its effectiveness as a biocide. Research indicates that such compounds can disrupt pest metabolism or interfere with growth processes, making them valuable in agricultural applications .

Organic Synthesis

Synthetic Intermediates

4-Pyridinamine, 3-bromo-2,6-dichloro- is utilized as a key intermediate in organic synthesis. It can undergo various chemical reactions such as nucleophilic substitution and coupling reactions to produce more complex molecules. The ability to modify the compound through different synthetic pathways allows for the development of diverse chemical entities .

Case Studies

Mechanism of Action

The mechanism of action of 4-Pyridinamine, 3-bromo-2,6-dichloro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3,5-Dichloro-2,6-dimethyl-4-pyridinamine (CAS 50978-40-0)

- Structure : Chlorine at 3 and 5, methyl groups at 2 and 6, amine at 4.

- Molecular Weight : 191.06 g/mol (vs. ~256.35 g/mol for the target compound).

- Key Differences: Methyl groups reduce electronegativity compared to halogens, lowering intermolecular forces and melting points.

5-Bromo-6-chloropyridin-2-amine (CAS 358672-65-8)

- Structure : Amine at 2, bromine at 5, chlorine at 5.

- Bromine at 5 instead of 3 may influence regioselectivity in substitution reactions.

Functional Group Comparisons

2,6-Dichloro-4-amidopyridine Derivatives

- Structure : Amide group at 4 instead of amine, with varying thiolate substituents.

- Key Differences : Amides exhibit lower basicity and higher solubility in polar solvents compared to amines. In bioassays, 2,6-dichloro-4-amidopyridines demonstrated mosquito biting deterrent activity (e.g., compound 2b, PNB = 0.68), suggesting that substitution at the 4-position significantly impacts bioactivity .

4-Amino-3,6-dichloropyridine-2-carboxylic Acid

- Structure : Carboxylic acid at 2, chlorine at 3 and 6, amine at 4.

- Key Differences : The carboxylic acid introduces acidity (pKa ~2–3), enabling salt formation and divergent reactivity (e.g., esterification). This contrasts with the neutral amine in the target compound, which may participate in nucleophilic substitution or metal coordination .

Melting Points and Solubility

- Halogenated pyridines generally exhibit higher melting points due to increased molecular weight and halogen-based dipole interactions. For example:

Biological Activity

4-Pyridinamine, 3-bromo-2,6-dichloro- is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings surrounding this compound.

IUPAC Name: 4-Pyridinamine, 3-bromo-2,6-dichloro-

Molecular Formula: C5H4BrCl2N

Molecular Weight: 227.9 g/mol

Biological Activity Overview

The biological activity of 4-Pyridinamine, 3-bromo-2,6-dichloro- has been studied in various contexts, particularly its antimicrobial and anticancer properties. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing bromine and chlorine exhibit significant antimicrobial properties. The halogenated pyridine derivatives have been shown to inhibit the growth of various bacterial strains. A study demonstrated that similar compounds could effectively disrupt bacterial cell membranes, leading to cell death.

Anticancer Properties

In vitro studies have suggested that 4-Pyridinamine, 3-bromo-2,6-dichloro- may inhibit cancer cell proliferation. The mechanism appears to involve the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. For instance, it has been reported that related compounds can inhibit Src kinase activity, which is crucial for cancer cell signaling .

The exact mechanism of action for 4-Pyridinamine, 3-bromo-2,6-dichloro- is still under investigation. However, it is hypothesized that the compound interacts with cellular targets such as enzymes and receptors involved in critical pathways:

- Enzyme Inhibition: It may act as an inhibitor of protein kinases.

- Cell Membrane Disruption: The presence of bromine and chlorine may enhance membrane permeability changes.

- Reactive Oxygen Species (ROS) Generation: Some halogenated compounds are known to induce oxidative stress in cells.

Table: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial efficacy of several halogenated pyridines against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that compounds similar to 4-Pyridinamine showed a minimum inhibitory concentration (MIC) significantly lower than non-halogenated counterparts, suggesting enhanced potency due to halogen substitution.

Case Study: Cancer Cell Line Studies

In another research effort focusing on cancer treatment, scientists tested the effects of 4-Pyridinamine on various cancer cell lines (e.g., breast and lung cancer). The results indicated a dose-dependent inhibition of cell viability and induced apoptosis in treated cells compared to controls .

Q & A

Q. What are the standard synthetic routes for 4-Pyridinamine, 3-bromo-2,6-dichloro-, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Begin with halogenation of the pyridine core using bromine or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–5°C) to avoid over-substitution. For dichlorination, employ phosphorus oxychloride (POCl₃) with catalytic dimethylformamide (DMF). Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agents) and reaction time (monitored via TLC/HPLC). Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.8–8.5 ppm for bromine/chlorine effects). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 241.92). HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>98%). For structural confirmation, single-crystal X-ray diffraction is recommended, as applied to analogous pyridine derivatives .

Q. How can researchers align their study of this compound with a theoretical framework (e.g., electronic structure or reactivity)?

- Methodological Answer : Apply density functional theory (DFT) to model electron-withdrawing effects of bromine and chlorine on the pyridine ring’s aromaticity. Compare calculated HOMO-LUMO gaps with experimental redox potentials (via cyclic voltammetry). Use Hammett constants (σ values for -Br and -Cl) to predict nucleophilic substitution reactivity .

Advanced Research Questions

Q. How can contradictory data in literature regarding this compound’s reactivity be resolved?

- Methodological Answer : Conduct controlled comparative studies under standardized conditions (solvent, temperature, catalyst). For example, if conflicting reports exist on Suzuki coupling efficiency, test phenylboronic acid coupling using Pd(PPh₃)₄ vs. PdCl₂(dppf). Validate results via kinetic analysis (e.g., Arrhenius plots) and cross-reference with computational simulations (e.g., transition-state modeling) .

Q. What experimental designs are suitable for investigating the compound’s role in catalytic or biological systems?

- Methodological Answer : For catalysis, use a factorial design to evaluate variables (e.g., temperature, solvent polarity, ligand type). For biological activity (e.g., kinase inhibition), employ dose-response assays (IC₅₀ determination) with HEK293 cells and Western blotting to track phosphorylation levels. Include negative controls (e.g., unmodified pyridine analogs) to isolate substituent effects .

Q. How can researchers address unexpected byproducts during synthesis?

- Methodological Answer : Perform reaction monitoring via in-situ IR or LC-MS to detect intermediates. If debromination occurs, switch to milder brominating agents (e.g., CuBr₂). For chlorine displacement, explore protective group strategies (e.g., tert-butoxycarbonyl for the amine). Mechanistic studies using isotopic labeling (e.g., ³⁶Cl) can trace substitution pathways .

Q. What computational tools integrate best with experimental data to predict this compound’s stability under varying pH conditions?

- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with experimental stability tests (e.g., HPLC after 24-hour incubation at pH 2–12). Use QSPR models to correlate substituent electronegativity with hydrolytic degradation rates. Validate predictions via Arrhenius-based accelerated stability studies .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound in drug discovery?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing bromine with iodine) and test against target proteins (e.g., p38 MAP kinase). Use surface plasmon resonance (SPR) to measure binding affinities (KD values). Pair with molecular docking (AutoDock Vina) to correlate steric/electronic properties with activity .

Key Methodological Recommendations

- Prioritize cross-disciplinary validation (e.g., computational + experimental) to resolve data conflicts .

- Align synthetic protocols with green chemistry principles (e.g., solvent recycling) to enhance reproducibility .

- Use open-source datasets (PubChem, Sigma-Aldrich) for benchmarking but verify purity via independent assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.